molecular formula C7H5N3S2 B1312141 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol CAS No. 28819-38-7

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

Cat. No.: B1312141
CAS No.: 28819-38-7
M. Wt: 195.3 g/mol
InChI Key: JKGZFPMDTJXQEC-UHFFFAOYSA-N
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Description

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol: is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol typically involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by interacting with specific molecular targets .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability .

Mechanism of Action

The mechanism of action of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival. The compound can bind to the active sites of these targets, disrupting their normal function and leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi .

Comparison with Similar Compounds

Uniqueness: 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol is unique due to its combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZFPMDTJXQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415399
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28819-38-7
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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